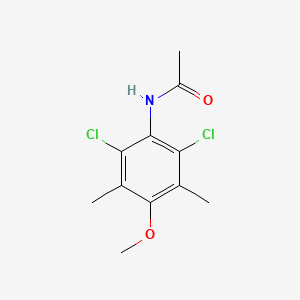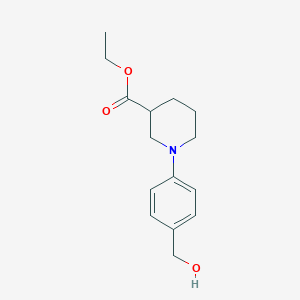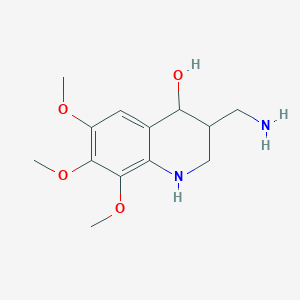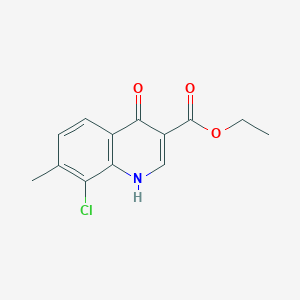![molecular formula C15H12N2OS B15065338 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-66-7](/img/structure/B15065338.png)
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolylthio)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the m-tolylthio group in this compound may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with m-tolylthiol. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-chloroquinazoline with m-tolylthiol in the presence of a base.
Cyclization reactions: Using appropriate starting materials that undergo cyclization to form the quinazolinone core with the m-tolylthio substituent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The m-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone ring or the m-tolylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced quinazolinone derivatives.
Substitution products: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-(m-Tolylthio)quinazolin-4(3H)-one may have several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(m-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating signaling pathways, inhibiting or activating enzymes, or interacting with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolylthio)quinazolin-4(3H)-one: Similar structure with a para-tolylthio group.
2-(m-Tolylthio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or the m-tolylthio group.
Uniqueness
2-(m-Tolylthio)quinazolin-4(3H)-one may have unique properties due to the specific positioning of the m-tolylthio group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
6956-66-7 |
|---|---|
Fórmula molecular |
C15H12N2OS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)19-15-16-13-8-3-2-7-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
YLUJFBDGTOHPQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)

![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)






![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)


